Phosphoric acid, isooctyl diphenyl ester
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Overview
Description
Isooctyl diphenyl phosphate is a chemical compound with the molecular formula C20H27O4P. It is a colorless, transparent, oil-like liquid primarily used as a flame retardant plasticizer. This compound is known for its excellent compatibility with various industrial resins and rubbers, particularly polyvinyl chloride (PVC). It enhances the heat resistance, transparency, and light stability of materials, making it valuable in multiple industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isooctyl diphenyl phosphate is synthesized through a two-step process involving esterification and phosphorylation reactions:
Esterification Reaction: Phenol and isooctanol are reacted in a molar ratio of 1:2 at a temperature of 120-140°C in the presence of a catalyst. The water generated during the reaction is continuously removed to promote the reaction.
Phosphorylation Reaction: After the esterification reaction, the temperature is lowered to 80-90°C, and phosphorus oxychloride is added. .
Industrial Production Methods: The continuous preparation method involves reacting phosphorus oxychloride with phenol under reduced pressure in a reactor. After the initial reaction, isooctanol is added, and the mixture is further processed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Isooctyl diphenyl phosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the formation of phosphoric acid and corresponding alcohols.
Oxidation: It can be oxidized to form phosphonic acids.
Substitution: The phenyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water as the reagent.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles can be used depending on the desired substitution
Major Products Formed:
Hydrolysis: Phosphoric acid and isooctanol.
Oxidation: Phosphonic acids.
Substitution: Substituted phenyl derivatives
Scientific Research Applications
Isooctyl diphenyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a flame retardant plasticizer in the production of thermoplastics, thermosetting plastics, and synthetic resins.
Biology: Investigated for its potential as an antimicrobial agent due to its flame retardant properties.
Medicine: Studied for its potential use in drug delivery systems due to its compatibility with various polymers.
Industry: Widely used in the electrical and electronics industries, aviation, aerospace, and construction materials for its heat resistance and flame retardant properties
Mechanism of Action
The mechanism by which isooctyl diphenyl phosphate exerts its effects involves the inhibition of combustion processes. It acts as a flame retardant by promoting the formation of a char layer on the surface of materials, which prevents the release of flammable gases and reduces the spread of flames. The compound interacts with the polymer matrix, enhancing its thermal stability and reducing the generation of toxic gases during combustion .
Comparison with Similar Compounds
- Triphenyl phosphate
- Tris(2-chloroethyl) phosphate
- Tris(2-butoxyethyl) phosphate
Comparison: Isooctyl diphenyl phosphate is unique due to its excellent compatibility with PVC and other industrial resins, low volatility, and superior flame retardant properties. Compared to triphenyl phosphate, it offers better flexibility and lower toxicity. Tris(2-chloroethyl) phosphate and tris(2-butoxyethyl) phosphate are also effective flame retardants, but they may not provide the same level of compatibility and stability as isooctyl diphenyl phosphate .
Properties
CAS No. |
29319-57-1 |
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Molecular Formula |
C20H27O4P |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
6-methylheptyl diphenyl phosphate |
InChI |
InChI=1S/C20H27O4P/c1-18(2)12-6-5-11-17-22-25(21,23-19-13-7-3-8-14-19)24-20-15-9-4-10-16-20/h3-4,7-10,13-16,18H,5-6,11-12,17H2,1-2H3 |
InChI Key |
RCRYBQKHEDNBDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCOP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
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